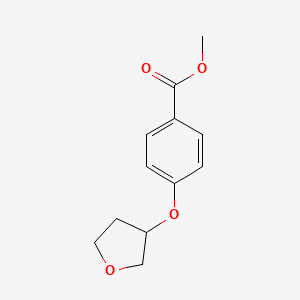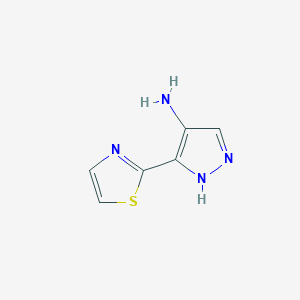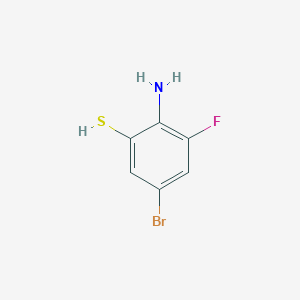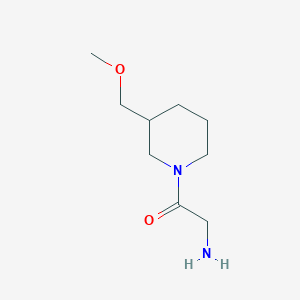
2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone
Overview
Description
“2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone” is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 .
Molecular Structure Analysis
The molecular structure of “2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone” is defined by its molecular formula, C9H18N2O2 . For a more detailed analysis, a structural diagram or 3D model would be helpful, but unfortunately, I don’t have the ability to provide those.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-ethanone” are defined by its molecular structure. It has a molecular weight of 186.25 . Other properties such as boiling point, melting point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Characterization
- Synthesis and Spectroscopic Characterization : One study focused on the synthesis of a related compound, using a click chemistry approach. This process involved characterizing the compound using IR, NMR, and MS studies, along with analyzing thermal stability through TGA and DSC techniques. The crystal structure was confirmed via XRD analysis (Govindhan et al., 2017).
Antimicrobial Activity
- Antimicrobial Properties : Several studies have synthesized novel derivatives and evaluated their antimicrobial activities. For instance, one research synthesized novel pyridine derivatives and tested their inhibitory effects on bacterial growth (Bhasker et al., 2018). Another synthesized new compounds with piperidine and pyrimidine imines, revealing significant antibacterial activity (Merugu et al., 2010).
Application in Drug Design
- Drug Design and Antileukemic Activity : A study synthesized novel derivatives of the compound and evaluated their antileukemic activity against human leukemic cell lines, finding some compounds exhibited significant antiproliferative activity (Vinaya et al., 2012).
Wound Healing Potential
- Wound Healing Potential : A series of derivatives were synthesized and tested for in vivo wound healing activity. The study found significant wound healing in treated groups, indicating potential applications in wound care (Vinaya et al., 2009).
Other Applications
- Diverse Chemical Syntheses : Other research focused on the compound's role in various chemical syntheses. For example, a study involved the transformation of 1-amino-2-(3-hydroxyalk-1-ynyl)-9,10-anthraquinones in the presence of amines, leading to the formation of different derivatives (Barabanov et al., 2001).
properties
IUPAC Name |
2-amino-1-[3-(methoxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-8-3-2-4-11(6-8)9(12)5-10/h8H,2-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTKOAXBSODCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)C(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





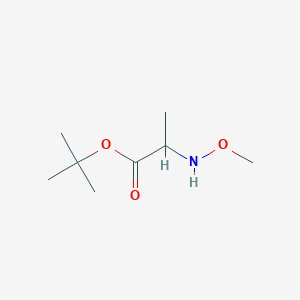


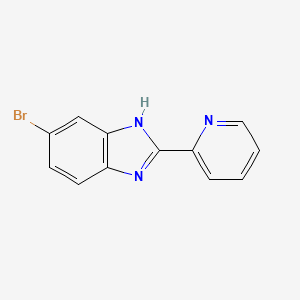
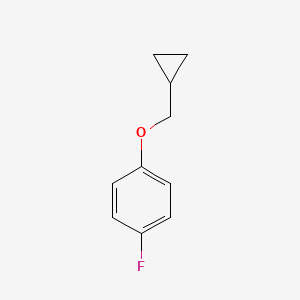
![[1-(Benzylamino)cyclobutyl]methanol](/img/structure/B1375227.png)

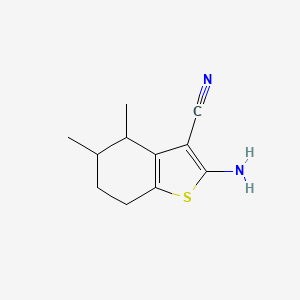
![2-[(5-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1375233.png)
